Homononactinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

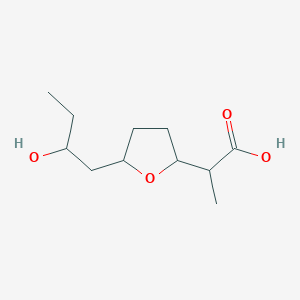

Homononactinic acid is a natural product derived from fungal sources. It has the molecular formula C11H20O4 and a molecular weight of 216.27 g/mol . This compound is known for its applications in metabolomics, vitamins, nutraceuticals, and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Homononactinic acid can be synthesized through various methods. One common approach involves the oxidation of primary alcohols or aldehydes to yield carboxylic acids . Another method is the hydrolysis of nitriles, which can be prepared by the S_N2 reaction of a primary or secondary alkyl halide with cyanide ion . Additionally, carboxylation of Grignard reagents with carbon dioxide followed by protonation can also produce carboxylic acids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and specific catalysts.

Chemical Reactions Analysis

Types of Reactions

Homononactinic acid undergoes various chemical reactions, including:

Oxidation: Conversion of alcohols or aldehydes to carboxylic acids.

Reduction: Reduction of carboxylic acids to alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Dess-Martin periodinane.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Cyanide ion (CN-), Grignard reagents (RMgX).

Major Products

The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Homononactinic acid is widely used in scientific research due to its diverse applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its role in metabolic pathways and its potential as a biomarker in metabolomics.

Medicine: Investigated for its potential therapeutic properties and its role in drug development.

Industry: Utilized in the production of vitamins, nutraceuticals, and other natural products

Mechanism of Action

The mechanism of action of homononactinic acid involves its interaction with specific molecular targets and pathways. It is known to modulate various biochemical processes, including enzyme activity and metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through binding to specific receptors and enzymes.

Comparison with Similar Compounds

Homononactinic acid can be compared with other similar compounds, such as:

Nonactinic acid: Another natural product with similar chemical structure and properties.

Actinic acid: Known for its applications in organic synthesis and metabolomics.

This compound is unique due to its specific molecular structure and its diverse applications in various fields of research and industry .

Biological Activity

Homononactinic acid, a derivative of nonactic acid, has garnered attention due to its diverse biological activities. This article delves into the compound's synthesis, biological effects, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound (C₁₀H₁₈O₃) is structurally related to nonactic acid, which is a macrocyclic compound produced by Streptomyces griseus. The synthesis of this compound involves the cyclization of polyketide precursors, a process that has been extensively studied to understand its biosynthetic pathways. The enzyme nonactate synthase plays a crucial role in this synthesis, catalyzing the formation of the furan ring essential for the compound's structure .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Mycobacterium bovis, with minimum inhibitory concentrations (MICs) that highlight its potential as an antibiotic agent .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Mycobacterium bovis | 0.2 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 0.8 |

Anticancer Potential

Some derivatives of this compound have shown cytotoxic effects against human cancer cell lines. For instance, studies have demonstrated that certain analogs can induce apoptosis in cancer cells, suggesting a promising avenue for anticancer drug development . The structure-activity relationship (SAR) analysis indicates that modifications in the side chains can enhance this activity.

Case Study: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of this compound on various cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results : The compound exhibited IC50 values ranging from 5 to 15 µM, indicating potent anticancer activity.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Membrane Disruption : The compound's lipophilicity allows it to integrate into bacterial membranes, leading to disruption and cell death.

- Apoptosis Induction : In cancer cells, this compound triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .

- Inhibition of Enzymatic Activity : It has been observed to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

Properties

Molecular Formula |

C11H20O4 |

|---|---|

Molecular Weight |

216.27 g/mol |

IUPAC Name |

2-[5-(2-hydroxybutyl)oxolan-2-yl]propanoic acid |

InChI |

InChI=1S/C11H20O4/c1-3-8(12)6-9-4-5-10(15-9)7(2)11(13)14/h7-10,12H,3-6H2,1-2H3,(H,13,14) |

InChI Key |

HTCUURQJNZBKIA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC1CCC(O1)C(C)C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.